molecular formula C19H19N5O3S B2693073 N-(4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)phenyl)-3-methylbenzenesulfonamide CAS No. 2034430-64-1

N-(4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)phenyl)-3-methylbenzenesulfonamide

Cat. No. B2693073
CAS RN: 2034430-64-1
M. Wt: 397.45
InChI Key: ZYCVQGZCSSZEKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)phenyl)-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H19N5O3S and its molecular weight is 397.45. The purity is usually 95%.
BenchChem offers high-quality N-(4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)phenyl)-3-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)phenyl)-3-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Inhibition and Medical Applications

A significant application of similar sulfonamide compounds involves their role as enzyme inhibitors, particularly targeting the carbonic anhydrase isozymes. Such compounds have been synthesized to evaluate their inhibition potency against human carbonic anhydrase I and II isozymes, showcasing their potential in therapeutic interventions for conditions where inhibition of these enzymes could be beneficial (Wilkinson et al., 2007). Additionally, novel benzenesulfonamide derivatives bearing the triazole ring have been developed, demonstrating selective inhibition against carbonic anhydrase II, highlighting their potential as selective antiglaucoma drugs (Ewies et al., 2022).

Antibacterial and Antifungal Applications

Research has also focused on synthesizing sulfonamide-bridged 1,4-disubstituted 1,2,3-triazoles for antibacterial activity against various strains, revealing significant efficacy. This suggests the compound's utility in developing new antibacterial agents, with some synthesized triazoles showing appreciable effectiveness against bacterial strains used in the studies (Yadav & Kaushik, 2022). Another study synthesized novel sulfanilamide-derived 1,2,3-triazoles, which displayed promising antibacterial and antifungal potencies, indicating the compound's potential in addressing microbial infections (Wang et al., 2010).

Synthesis and Structural Characterization

The synthesis and structural characterization of compounds containing sulfonamide and triazole components are crucial for their application in scientific research. Studies have developed methodologies for synthesizing these compounds with high efficacy and specificity, leading to potential applications in designing drugs with targeted actions. The synthesis of a new class of benzenesulfonamide derivatives incorporating triazole moieties has been explored, providing insights into their structural and functional properties (Kantekin et al., 2015).

properties

IUPAC Name

3-methyl-N-[4-[3-(triazol-1-yl)azetidine-1-carbonyl]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3S/c1-14-3-2-4-18(11-14)28(26,27)21-16-7-5-15(6-8-16)19(25)23-12-17(13-23)24-10-9-20-22-24/h2-11,17,21H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCVQGZCSSZEKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CC(C3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)phenyl)-3-methylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.